molecular formula C4H2Cl2O2 B12441200 But-2-enedioyl dichloride

But-2-enedioyl dichloride

Cat. No.: B12441200
M. Wt: 152.96 g/mol
InChI Key: ZLYYJUJDFKGVKB-UHFFFAOYSA-N
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Description

But-2-enedioyl dichloride, also known as fumaryl chloride, is an organic compound with the molecular formula C4H2Cl2O2. It is a reactive compound that can form new compounds through various chemical reactions.

Preparation Methods

But-2-enedioyl dichloride can be synthesized through several methods. One common synthetic route involves the reaction of fumaric acid with thionyl chloride. The reaction conditions typically include refluxing the mixture to facilitate the formation of this compound. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

But-2-enedioyl dichloride is a highly reactive compound that can undergo various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and water. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

But-2-enedioyl dichloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the fumaryl group into various compounds.

    Biology: Its cytotoxic properties make it a potential candidate for cancer research, particularly in studying the effects of cytotoxic agents on cancer cells.

    Medicine: Research is ongoing to explore its potential use in cancer treatment due to its ability to induce cell death in cancer cells.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which but-2-enedioyl dichloride exerts its effects involves its reactivity with various cellular components. It can react with proteins, nucleic acids, and other biomolecules, leading to cellular damage and cell death. The molecular targets and pathways involved in its cytotoxic effects are still under investigation, but it is believed to interfere with cellular processes essential for cell survival .

Comparison with Similar Compounds

But-2-enedioyl dichloride is similar to other acyl chlorides, such as acetyl chloride and benzoyl chloride, in terms of its reactivity and chemical properties its unique structure, containing a double bond between the carbon atoms, distinguishes it from other acyl chlorides

Similar compounds include:

  • Acetyl chloride (CH3COCl)
  • Benzoyl chloride (C6H5COCl)
  • Succinyl chloride (C4H6Cl2O2)

Each of these compounds has its own unique properties and applications, but this compound stands out due to its cytotoxic properties and potential use in cancer research .

Biological Activity

But-2-enedioyl dichloride, commonly known as fumaryl chloride, is an organic compound with the molecular formula C₄H₂Cl₂O₂. This colorless to pale yellow liquid is characterized by its pungent odor and significant reactivity, making it a valuable intermediate in organic synthesis and various industrial applications. Understanding its biological activity is crucial for its application in pharmaceuticals, agrochemicals, and polymer production.

This compound acts primarily through acylation reactions. The compound features two reactive chlorine atoms that can be substituted by nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively. This mechanism is fundamental in synthesizing biodegradable polymers like poly(propylene fumarate), which has applications in medical fields such as drug delivery systems and tissue engineering .

Key Reactions

  • Substitution Reactions : Reacts with nucleophiles (amines, alcohols) to form:
    • Amides : Resulting from reactions with amines.
    • Esters : Formed when reacting with alcohols.
  • Addition Reactions : Engages with compounds containing active hydrogen atoms.
  • Polymerization : Utilized in creating high molecular weight polymers.

Pharmacokinetics

The pharmacokinetics of this compound remains under-researched; however, its small lipophilic structure suggests it is likely well-absorbed in biological systems. Its rapid metabolism and excretion are anticipated due to its high reactivity with biological nucleophiles.

Case Studies

  • Polymer Applications : Research has shown that poly(propylene fumarate) synthesized from this compound exhibits favorable properties for biomedical applications, including biocompatibility and biodegradability. This polymer has been investigated for use in scaffolding for tissue engineering and drug delivery systems .
  • Agrochemical Synthesis : The compound serves as an intermediate in the production of various agrochemicals, enhancing the efficacy of pesticides through improved chemical stability and targeted delivery mechanisms .

Toxicological Profile

While specific toxicological data on this compound is limited, its reactivity suggests potential hazards:

  • Corrosive Nature : It can react violently with water, releasing toxic gases .
  • Handling Precautions : Due to its hazardous nature, appropriate safety measures should be employed during handling to prevent exposure.

Data Summary Table

PropertyDescription
Molecular FormulaC₄H₂Cl₂O₂
Physical StateColorless to pale yellow liquid
OdorPungent
ReactivityHighly reactive with nucleophiles
Main ApplicationsOrganic synthesis, polymer production
Toxicological ConcernsCorrosive; reacts violently with water

Properties

IUPAC Name

but-2-enedioyl dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O2/c5-3(7)1-2-4(6)8/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYYJUJDFKGVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859513
Record name But-2-enedioyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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